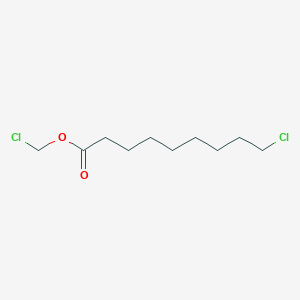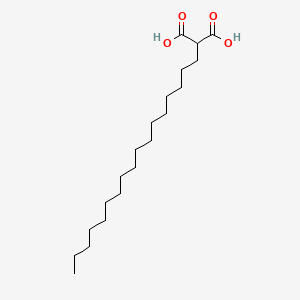
Heptadecylpropanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Heptadecylpropanedioic acid is a long-chain dicarboxylic acid with a 17-carbon alkyl chain attached to a propanedioic acid moiety This compound is part of the fatty acid family and exhibits unique properties due to its extended hydrocarbon chain and dual carboxylic acid groups
准备方法
Synthetic Routes and Reaction Conditions: Heptadecylpropanedioic acid can be synthesized through several methods. One common approach involves the alkylation of malonic acid derivatives with heptadecyl halides under basic conditions, followed by decarboxylation. Another method includes the oxidation of heptadecyl alcohols or aldehydes using strong oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, this compound can be produced via the catalytic oxidation of heptadecyl alcohols. This process typically involves the use of metal catalysts such as platinum or palladium to facilitate the oxidation reaction under controlled temperature and pressure conditions.
化学反应分析
Types of Reactions: Heptadecylpropanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce this compound derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The carboxylic acid groups can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alcohols, amines, or other nucleophiles in the presence of catalysts or activating agents.
Major Products:
Oxidation: this compound derivatives with additional oxygen-containing functional groups.
Reduction: Heptadecylpropanediol or heptadecylpropanal.
Substitution: Esters, amides, or other substituted derivatives.
科学研究应用
Heptadecylpropanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s long hydrocarbon chain makes it useful in studying lipid interactions and membrane dynamics.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
作用机制
Heptadecylpropanedioic acid can be compared to other long-chain dicarboxylic acids, such as octadecylpropanedioic acid and nonadecylpropanedioic acid. While these compounds share similar structural features, this compound is unique due to its specific chain length and the resulting physical and chemical properties. This uniqueness makes it particularly valuable in applications requiring precise control over molecular interactions and properties.
相似化合物的比较
- Octadecylpropanedioic acid
- Nonadecylpropanedioic acid
- Hexadecylpropanedioic acid
属性
CAS 编号 |
84297-23-4 |
|---|---|
分子式 |
C20H38O4 |
分子量 |
342.5 g/mol |
IUPAC 名称 |
2-heptadecylpropanedioic acid |
InChI |
InChI=1S/C20H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19(21)22)20(23)24/h18H,2-17H2,1H3,(H,21,22)(H,23,24) |
InChI 键 |
BTBJCTWMARHHQD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


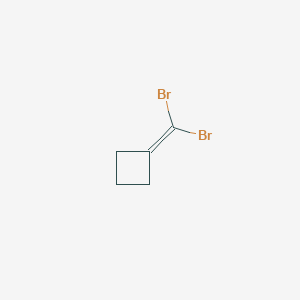

![2-[(2,5-Dimethylphenyl)methanesulfonyl]-5-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14422092.png)
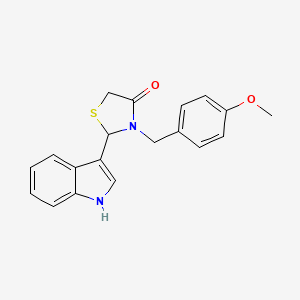

![2-Phenyl-4-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14422097.png)
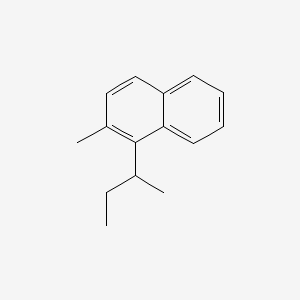
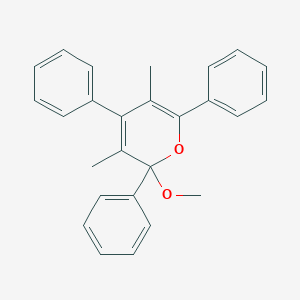
![2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14422113.png)
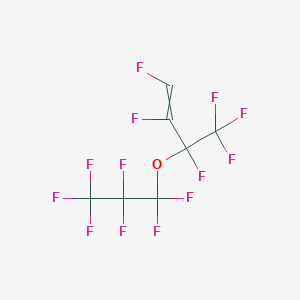
![(2aR,8aS)-1,2,2a,8a-Tetrahydrocyclobuta[b]naphthalene-3,8-dione](/img/structure/B14422118.png)
![1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane](/img/structure/B14422119.png)

